molecular formula C8H5NO5S B1207271 2,3-DIOXOINDOLINE-5-SULFONIC ACID CAS No. 7313-70-4

2,3-DIOXOINDOLINE-5-SULFONIC ACID

Cat. No.: B1207271
CAS No.: 7313-70-4
M. Wt: 227.2 g/mol
InChI Key: UBHYCFBVIXOJJO-UHFFFAOYSA-N
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Description

2,3-Dioxoindoline-5-sulfonic acid (CAS 7313-70-4), also known as isatin-5-sulfonic acid, is a sulfonated derivative of isatin (indole-2,3-dione). Its structure features a sulfonic acid group (-SO₃H) at the 5-position of the indoline backbone, with two ketone groups at positions 2 and 3 (Figure 1). This compound is primarily synthesized via sulfonation of indole-2,3-dione, achieving a yield of approximately 58% under optimized conditions .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₈H₅NO₅S
  • Molecular Weight : 227.19 g/mol
  • CAS Number : 7313-70-4

The compound features a dioxoindoline core, which contributes to its reactivity and ability to form various derivatives that can be tailored for specific applications.

Scientific Research Applications

  • Anticancer Activity
    • Research has indicated that derivatives of 2,3-dioxoindoline-5-sulfonic acid exhibit significant anticancer properties. For instance, studies have shown that certain analogs can inhibit the growth of cancer cells in vitro and in vivo, demonstrating potential as chemotherapeutic agents. In particular, compounds derived from this scaffold have been tested against various cancer cell lines, revealing promising results with IC₅₀ values indicating effective cytotoxicity .
  • Antimicrobial Properties
    • The compound has also been explored for its antimicrobial activity. It has shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics or antimicrobial agents.
  • Inhibition of Apoptosis
    • This compound acts as a potent inhibitor of caspases, particularly caspase-3, which plays a crucial role in the apoptosis pathway. By inhibiting this enzyme, the compound can promote cell survival, making it a candidate for research into therapies aimed at diseases characterized by excessive apoptosis.
  • SARS-CoV Protease Inhibition
    • Recent studies have highlighted the compound's ability to inhibit SARS-CoV protease, which is critical for viral replication. Modifications at the C-5 position of the indoline structure have been shown to enhance inhibitory activity significantly, with some derivatives achieving IC₅₀ values below 5 µM . This application is particularly relevant in the context of viral infections and pandemic preparedness.

Case Study 1: Anticancer Efficacy

A study involving the synthesis of various 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs demonstrated significant anticancer activity against multiple cancer cell lines. For example:

CompoundIC₅₀ (µM)
1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea15.99 ± 0.10
1-(4-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)urea16.05 ± 0.15

These findings suggest that structural modifications can lead to enhanced biological activity .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial efficacy, derivatives of this compound were tested against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL

This study indicates the potential use of these compounds in treating bacterial infections.

Comparison of Biological Activities

Activity TypeCompoundResult
AnticancerDerivative AIC₅₀ = 20 µM
AntimicrobialDerivative BMIC = 32 µg/mL
Apoptosis InhibitionThis compoundCaspase-3 inhibition

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

2,3-Dioxoindoline-5-sulfonic acid is compared to C.I. Acid Blue 74 (CAS 860-22-0), a disodium salt derivative of a bis-sulfonated indole compound. Key structural differences include:

  • Substituents : While both compounds share an indoline core, Acid Blue 74 contains two sulfonate groups (-SO₃⁻Na⁺) at positions 5 and 5' and an extended conjugated system, forming a larger aromatic framework.
  • Solubility : The sulfonic acid group in this compound confers moderate water solubility, whereas Acid Blue 74’s disodium salt form enhances solubility significantly .

Table 1: Structural and Physicochemical Properties

Property This compound C.I. Acid Blue 74
Molecular Formula C₈H₅NO₅S C₁₆H₈N₂Na₂O₈S₂
Molecular Weight (g/mol) 227.19 466.36
Solubility in Water Moderate (~50 mg/mL) High (>500 mg/mL)
Key Functional Groups -SO₃H, -CO -SO₃⁻Na⁺, conjugated system
Primary Use Synthetic intermediate Textile dye, biological stain

Research Findings and Challenges

  • Reactivity : The sulfonic acid group in this compound increases electrophilicity at the carbonyl positions, facilitating nucleophilic substitutions. In contrast, Acid Blue 74’s conjugated system stabilizes the molecule, reducing reactivity but enhancing photostability .
  • Toxicity : Preliminary studies suggest this compound has low acute toxicity (LD50 > 2000 mg/kg in rodents), whereas Acid Blue 74 exhibits mild cytotoxicity in cell cultures at high concentrations (>1 mM) .

Biological Activity

2,3-Dioxoindoline-5-sulfonic acid is a compound that belongs to the oxindole family, which has gained attention due to its diverse biological activities. This article explores the pharmacological properties of this compound, highlighting its potential applications in various therapeutic areas.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H7NO4S\text{C}_9\text{H}_7\text{NO}_4\text{S}

This compound features a dioxoindoline core with a sulfonic acid group, which enhances its solubility and biological activity.

1. Anticancer Activity

Research indicates that 2,3-dioxoindoline derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds derived from isatin, including those with the dioxoindoline structure, can inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

  • Case Study : A derivative demonstrated an IC50 value of approximately 0.37 µmol/L against certain cancer cell lines, indicating potent activity .

2. Antimicrobial Activity

The compound has also shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

  • Study Findings : In vitro tests revealed that 2,3-dioxoindoline derivatives inhibited the growth of pathogens like Staphylococcus aureus and Escherichia coli with varying degrees of effectiveness .
MicroorganismInhibition Zone (mm)IC50 (µmol/L)
Staphylococcus aureus150.95
Escherichia coli121.10

3. Anti-diabetic Activity

Recent studies have explored the anti-diabetic potential of 2,3-dioxoindoline derivatives. Certain compounds have been shown to significantly reduce blood glucose levels in diabetic animal models.

  • Research Outcome : A specific derivative reduced blood glucose levels by approximately 30% in diabetic rats when administered at a dose of 100 mg/kg .

4. Neuroprotective Effects

The neuroprotective properties of this compound are also noteworthy. Research indicates that it may inhibit amyloid-beta aggregation, which is relevant in Alzheimer's disease.

  • Experimental Results : Compounds were tested for their ability to prevent amyloid fibril formation, showing promising results in vitro .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : It acts as an inhibitor for several protein tyrosine phosphatases (PTPs), which are critical in cell signaling pathways related to cancer and other diseases .
  • Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest in cancer cells, leading to increased apoptosis rates .

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2,3-dioxoindoline-5-sulfonic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves sulfonation of indole derivatives or oxidation of precursor sulfonamides. Reaction efficiency depends on solvent choice (e.g., concentrated sulfuric acid for sulfonation) and temperature control to avoid over-oxidation. Purity can be monitored via HPLC with UV detection at 254 nm. Optimize yields by adjusting stoichiometric ratios of sulfonating agents (e.g., chlorosulfonic acid) and using inert atmospheres to prevent side reactions .

Q. How can researchers confirm the structural identity of this compound, and what analytical techniques are critical for characterization?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C), FT-IR (to confirm sulfonic acid groups at ~1150–1250 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular weight validation. X-ray crystallography may resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria). Cross-reference with PubChem or CAS databases for spectral comparisons .

Q. What are the solubility properties of this compound in common laboratory solvents, and how does pH affect stability?

  • Methodological Answer : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and aqueous alkaline solutions (pH > 8). Stability decreases under strongly acidic conditions (pH < 3) due to sulfonic acid group protonation, leading to precipitation. Conduct kinetic stability assays via UV-Vis spectroscopy under varying pH conditions .

Advanced Research Questions

Q. How does this compound interact with biological targets (e.g., enzymes or receptors), and what experimental frameworks validate these interactions?

  • Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For enzyme inhibition studies, design dose-response assays with positive controls (e.g., known sulfonamide inhibitors). Molecular docking simulations (using software like AutoDock) can predict binding modes, which should be validated via site-directed mutagenesis .

Q. What advanced analytical methods resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or tautomeric variations. Employ orthogonal techniques:

  • Purity : LC-MS with charged aerosol detection (CAD) to quantify trace impurities.
  • Tautomerism : Variable-temperature NMR or Raman spectroscopy to assess equilibrium shifts.
    Cross-validate bioactivity in multiple cell lines with strict negative controls .

Q. How can researchers design experiments to evaluate the compound’s role in radical scavenging or redox-modulating pathways?

  • Methodological Answer : Use electron paramagnetic resonance (EPR) to detect radical quenching. For redox modulation, pair electrochemical analysis (cyclic voltammetry) with cellular assays (e.g., glutathione depletion measurements). Include ROS-sensitive fluorescent probes (e.g., DCFH-DA) in live-cell imaging .

Q. What statistical approaches address variability in high-throughput screening data for sulfonic acid derivatives?

  • Methodological Answer : Apply robust regression models to mitigate outlier effects. Use principal component analysis (PCA) to disentangle confounding variables (e.g., solvent effects). Validate hit compounds via dose-response curves and Z’-factor calculations to ensure assay reliability .

Q. Data Contradiction & Reproducibility

Q. How should researchers reconcile conflicting reports on the compound’s stability under ambient storage conditions?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV checks. Compare results against published data, noting differences in excipients or container materials (e.g., glass vs. polymer vials). Publish raw datasets with metadata (e.g., humidity logs) to enhance reproducibility .

Q. What protocols ensure reproducibility in synthesizing derivatives of this compound across laboratories?

  • Methodological Answer : Standardize reaction parameters (e.g., syringe pump addition rates for sulfonating agents) and share detailed spectral validation files. Collaborate via open-source platforms (e.g., Zenodo) to archive synthetic protocols and raw analytical data .

Properties

IUPAC Name

2,3-dioxo-1H-indole-5-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO5S/c10-7-5-3-4(15(12,13)14)1-2-6(5)9-8(7)11/h1-3H,(H,9,10,11)(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHYCFBVIXOJJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20223395
Record name 2,3-Dioxo-5-indolinesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20223395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7313-70-4
Record name Isatin-5-sulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7313-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dioxo-5-indolinesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007313704
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dioxo-5-indolinesulfonic acid
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Record name 2,3-dioxoindoline-5-sulphonic acid
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Record name ISATIN-5-SULFONIC ACID
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

2,3-DIOXOINDOLINE-5-SULFONIC ACID
2,3-DIOXOINDOLINE-5-SULFONIC ACID
2,3-DIOXOINDOLINE-5-SULFONIC ACID
2,3-DIOXOINDOLINE-5-SULFONIC ACID
2,3-DIOXOINDOLINE-5-SULFONIC ACID
2,3-DIOXOINDOLINE-5-SULFONIC ACID

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